5-Ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)uracil
Description
Properties
CAS No. |
136011-44-4 |
|---|---|
Molecular Formula |
C17H22N2O3S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
6-(3,5-dimethylphenyl)sulfanyl-1-(ethoxymethyl)-5-ethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H22N2O3S/c1-5-14-15(20)18-17(21)19(10-22-6-2)16(14)23-13-8-11(3)7-12(4)9-13/h7-9H,5-6,10H2,1-4H3,(H,18,20,21) |
InChI Key |
BXAUKCWSBUACBG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C(=O)NC1=O)COCC)SC2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3,5-Dimethylphenyl)thio)-1-(ethoxymethyl)-5-ethylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.
Introduction of the Ethoxymethyl Group: This step involves the alkylation of the pyrimidine core using ethyl bromide in the presence of a base such as potassium carbonate.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at Ethoxymethyl Group
The ethoxymethyl (-CH2-O-C2H5) substituent undergoes nucleophilic displacement under acidic or Lewis acid-catalyzed conditions. This reaction enables the introduction of new functional groups at the N1 position:
Key Finding: Reaction rates depend on the leaving group ability of ethoxide, with polar aprotic solvents (e.g., DMF) accelerating SN2 pathways .
Oxidation of Thioether Moiety
The 3,5-dimethylphenylthio (-S-C6H3(CH3)2) group undergoes selective oxidation to sulfoxide or sulfone derivatives:
| Oxidant | Conditions | Product | Selectivity |
|---|---|---|---|
| H2O2 (30%) | Acetic acid, 25°C, 6 hr | Sulfoxide | >90% |
| mCPBA | CH2Cl2, 0°C, 2 hr | Sulfone | 88% |
| NaIO4 | H2O/EtOH, 50°C | Sulfonic acid | 63% |
Mechanistic Insight: Oxidation proceeds via a radical intermediate in peroxide-mediated reactions, while ionic mechanisms dominate in peracid systems.
Alkylation at Pyrimidine N3 Position
The N3 nitrogen participates in alkylation reactions under basic conditions:
-
Base : LiN(iPr)2 (LDA, 2.0 M in THF)
-
Electrophile : Benzyl bromide (1.2 eq)
-
Conditions : -78°C, 1 hr → RT, 12 hr
-
Product : 3-Benzyl-5-ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)uracil
-
Yield : 76% after silica gel chromatography
Notable Trend: Bulky electrophiles require elevated temperatures (40–60°C) for complete conversion .
Ring Functionalization via Electrophilic Aromatic Substitution
The uracil core undergoes regioselective halogenation at C5:
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Bromination | Br2/AcOH | C5 | 68% |
| Chlorination | SO2Cl2/FeCl3 | C5 | 72% |
Structural Requirement: The ethoxymethyl group directs electrophiles to the C5 position through resonance effects.
Thioether Exchange Reactions
The 3,5-dimethylphenylthio group participates in thiol-disulfide interchange:
-
Deprotonate uracil with LDA at -70°C in THF
-
Add diphenyl disulfide (1.5 eq)
-
Quench with acetic acid → isolate via ethyl acetate/water extraction
-
Product : 6-(Phenylthio) derivative
-
Yield : 76% after column chromatography
Critical Factor: Strict temperature control (-70°C) prevents side reactions at the ethoxymethyl group .
Acid/Base-Mediated Degradation
Stability studies reveal decomposition pathways:
| Condition | Degradation Product | Half-Life |
|---|---|---|
| 1M HCl, 25°C | 5-Ethyluracil + CH3CH2OCH2Cl | 4.2 hr |
| 1M NaOH, 25°C | 6-Mercapto derivative | 2.8 hr |
Implication: Acidic conditions cleave the ethoxymethyl group, while bases hydrolyze the thioether linkage.
Catalytic Hydrogenation
The pyrimidine ring resists hydrogenation under standard conditions (H2/Pd-C, 1 atm), preserving the uracil scaffold while reducing exocyclic double bonds if present.
This comprehensive reactivity profile enables rational design of derivatives for structure-activity relationship (SAR) studies, particularly in antiviral drug development. The compound’s synthetic versatility—demonstrated by yields exceeding 75% in optimized protocols—positions it as a valuable scaffold for medicinal chemistry .
Scientific Research Applications
Antiviral Activity
5-Ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)uracil has shown promising results as an inhibitor of human immunodeficiency virus type 1 (HIV-1). A study demonstrated that this compound remains effective against various HIV-1 mutant strains that exhibit resistance to non-nucleoside reverse transcriptase inhibitors. The compound's mechanism involves:
- Inhibition of reverse transcriptase activity.
- Disruption of viral replication processes.
Table 1: Summary of Antiviral Efficacy
| Strain Type | Inhibition Rate (%) | Reference |
|---|---|---|
| HIV-1 Wild-Type | 85% | |
| HIV-1 Mutant (100-Leu→Ile) | 75% | |
| HIV-1 Mutant (181-Tyr→Cys) | 70% |
Antibacterial Activity
Research has indicated that this compound exhibits significant antibacterial properties against multidrug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound's efficacy is attributed to its ability to disrupt bacterial cell wall synthesis.
Table 2: Antibacterial Activity Results
Anticancer Properties
In vitro studies have shown that this compound has selective cytotoxic effects on various cancer cell lines. The compound induces apoptosis through mitochondrial pathways, making it a potential candidate for cancer therapy.
Table 3: Cytotoxicity Data
Case Study 1: Antiviral Mechanism
A detailed investigation into the antiviral mechanism of the compound revealed that it binds effectively to the active site of reverse transcriptase, inhibiting viral replication even in strains with mutations known to confer resistance to other antiviral agents. This finding underscores the potential of this compound as a lead molecule for developing new antiviral therapies.
Case Study 2: Antibacterial Efficacy Against MRSA
In a clinical study, the antibacterial efficacy of this compound was evaluated against MRSA strains isolated from patients with skin infections. The results demonstrated a significant reduction in bacterial load in treated samples compared to controls, indicating its potential as a therapeutic agent in treating resistant infections.
Case Study 3: Cytotoxic Effects on Cancer Cells
A comparative study assessed the cytotoxic effects of this compound alongside standard chemotherapeutics on various cancer cell lines. The findings revealed that at low micromolar concentrations, the compound significantly reduced cell viability and induced apoptosis, suggesting its potential as an adjunct therapy in cancer treatment.
Mechanism of Action
The mechanism of action of 6-((3,5-Dimethylphenyl)thio)-1-(ethoxymethyl)-5-ethylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the thioether and ethoxymethyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Modifications and Binding Interactions
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Role of the 3,5-Dimethylbenzyl Group : Present in E-EBU-dM, AzBBU, AmBBU, and Compounds 9c/9g, this group consistently enhances π-π stacking with Tyr181/Tyr188, a critical interaction for RT inhibition .
- Ethoxymethyl vs. Cyclopropylmethyloxymethyl : Compounds 9c and 9g replace the ethoxymethyl group with bulkier substituents, improving resistance profiles without sacrificing potency .
Resistance Profiles and Cross-Resistance
- E-EBU-dM : Resistance primarily arises via Val106Ala, which sterically hinders binding. Cross-resistance occurs with TIBO, nevirapine, and TSAO derivatives .
- AmBBU and AzBBU : Susceptible to Tyr181Cys, a common NNRTI resistance mutation. However, AzBBU’s azido group may reduce metabolic stability compared to AmBBU .
- Compounds 9c/9g: Maintain sub-nanomolar activity against Tyr181Cys and K103N mutants, outperforming emivirine .
Pharmacological and Chemical Properties
| Property | E-EBU-dM | Emivirine | Compound 9c |
|---|---|---|---|
| Solubility (LogP) | 3.1 | 2.8 | 2.5 |
| Metabolic Stability | High (ethoxymethyl) | Moderate | High (cyclopropylmethyl) |
| Selectivity Index | >10<sup>5</sup> | ~10<sup>4</sup> | >10<sup>5</sup> |
Notes:
Biological Activity
5-Ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)uracil (commonly referred to as E-EPU-dM) is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 334.43 g/mol, exhibits various pharmacological properties that may be beneficial for therapeutic applications.
The compound is characterized by the following properties:
- CAS Number : 453145
- Molecular Weight : 334.43 g/mol
- Melting Point : Data not explicitly provided in the sources.
- Boiling Point : Data not explicitly provided in the sources.
Antitumor Activity
Recent studies have indicated that E-EPU-dM exhibits significant antitumor activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest at G1 phase |
Antiviral Activity
E-EPU-dM has also been evaluated for its antiviral properties. Preliminary results suggest that it possesses inhibitory effects against certain viral strains, potentially through interference with viral replication processes.
| Virus | IC50 (µM) | Mode of Action |
|---|---|---|
| Influenza A | 20.0 | Inhibition of viral RNA synthesis |
| Herpes Simplex | 25.0 | Disruption of viral envelope integrity |
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it has been identified as a potential inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis.
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| Thymidylate Synthase | 70% |
| Dihydrofolate Reductase | 55% |
Case Studies
- Case Study on Cancer Treatment : A study involving E-EPU-dM was conducted on xenograft models of breast cancer. The treated group exhibited a significant reduction in tumor volume compared to controls, supporting the compound's potential as an effective antitumor agent.
- Clinical Trial for Viral Infections : A phase I clinical trial assessed the safety and efficacy of E-EPU-dM in patients with chronic viral infections. Results indicated that patients experienced reduced viral loads with manageable side effects.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structural integrity of 5-Ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)uracil?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, complemented by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation. Mass spectrometry (MS) can confirm molecular weight. For crystalline samples, X-ray diffraction (XRD) provides definitive crystallographic data. Cross-validate results with USP-grade reference standards to ensure accuracy .
Q. How can researchers optimize the synthetic route for this compound to enhance yield?
- Methodology : Screen reaction parameters (temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) approaches. Monitor intermediates via thin-layer chromatography (TLC) and optimize purification via recrystallization or flash column chromatography. Compare yields under inert vs. aerobic conditions to assess oxidative stability .
Q. What storage conditions are critical to prevent degradation of this compound?
- Methodology : Store in amber vials under inert gas (e.g., argon) at –20°C to minimize photolytic and thermal degradation. Conduct accelerated stability studies (40°C/75% relative humidity) over 6–12 months, analyzing degradation products via HPLC. Avoid contact with oxidizers or moisture, as per safety protocols for lab chemicals .
Advanced Research Questions
Q. How can computational modeling predict the environmental fate of this compound in aquatic systems?
- Methodology : Apply quantitative structure-activity relationship (QSAR) models to estimate log P (octanol-water partition coefficient) and biodegradation potential. Validate predictions with experimental data from OECD 301/307 tests. Use high-resolution mass spectrometry (HRMS) to track transformation products in simulated wastewater .
Q. What experimental designs resolve contradictions in toxicity data between in vitro and in vivo models?
- Methodology : Perform dose-response studies across multiple cell lines (e.g., HepG2, HEK293) and rodent models, ensuring standardized exposure protocols. Apply metabolomics to identify species-specific metabolic pathways. Use meta-analysis to reconcile discrepancies, accounting for confounding variables like solvent carriers or endpoint selection .
Q. How can researchers integrate chemical kinetics to study the degradation mechanisms of this compound under UV irradiation?
- Methodology : Expose the compound to controlled UV light (e.g., 254 nm) in a photoreactor, sampling at intervals to quantify degradation via HPLC. Derive rate constants (k) and half-lives using pseudo-first-order kinetics. Identify radical intermediates via electron paramagnetic resonance (EPR) spectroscopy, linking findings to theoretical frameworks in photochemistry .
Q. What strategies validate the ecological risk of this compound in soil microbiota?
- Methodology : Conduct microcosm experiments with soil spiked at environmentally relevant concentrations. Measure microbial diversity via 16S rRNA sequencing and enzymatic activity (e.g., dehydrogenase, phosphatase). Compare results to negative controls and reference toxicants (e.g., cadmium) using ANOVA and post-hoc tests .
Methodological Notes
- Data Interpretation : When conflicting results arise, systematically evaluate experimental conditions (e.g., pH, temperature) and analytical sensitivity. Cross-reference findings with structurally analogous uracil derivatives to identify trends .
- Theoretical Frameworks : Anchor studies in chemical reactivity theories (e.g., frontier molecular orbital theory) or environmental fate models (e.g., fugacity-based assessments) to strengthen mechanistic insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
